Sodium chenodeoxycholate

Catalog No.
S656171
CAS No.
2646-38-0
M.F
C24H39NaO4
M. Wt
414.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chenodeoxycholate

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;/m1./s1

InChI Key

WDFRNBJHDMUMBL-OICFXQLMSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Investigating Bacterial Activity

Researchers have utilized SC to study the responses of bacteria to various stimuli. In a study published in the journal "Mutation Research," SC was employed to assess the DNA repair response in the bacterium Escherichia coli []. This research provided insights into the mechanisms by which bacteria cope with DNA damage.

Studying Spore Germination

SC has also been used to investigate the factors influencing the germination of Clostridium difficile spores, a bacterium responsible for antibiotic-associated diarrhea. A study published in "Applied and Environmental Microbiology" employed SC to examine the physical and chemical factors affecting spore germination []. This research holds potential for developing strategies to prevent C. difficile infections.

Other Research Applications

Beyond the aforementioned examples, SC finds applications in various other research areas, including:

  • Cellular Studies: SC can be used to permeabilize cell membranes, allowing researchers to introduce various molecules into cells for further study [].
  • Drug Development: SC can be utilized to assess the solubility and absorption characteristics of potential drug candidates [].
  • Origin: SC is synthesized in the liver from cholesterol.
  • Significance: SC is a primary bile acid that aids in fat digestion and absorption by emulsifying dietary fats in the small intestine []. It also regulates cholesterol metabolism and has been studied for its potential in dissolving gallstones [].

Molecular Structure Analysis

  • SC is a steroid molecule with a four-ringed structure (3 cyclohexane and 1 cyclopentane) containing a hydroxyl group and a carboxylic acid group.
  • The presence of the hydroxyl group and the sodium cation (Na+) makes it a bile salt, a type of amphipathic molecule with a polar and a non-polar region. This structure allows SC to interact with both water and fat, facilitating fat emulsification [].

Chemical Reactions Analysis

Synthesis

SC is naturally synthesized in the liver from cholesterol through a multi-step pathway involving several enzymes. Due to the complexity of the pathway, detailed chemical equations for its biological synthesis are not typically included in scientific research.

Decomposition

At high temperatures, SC can decompose into smaller organic molecules like ketones and hydrocarbons. The specific products and reaction conditions depend on the temperature and surrounding environment [].

Other Relevant Reactions

SC can undergo conjugation with glycine or taurine in the liver, forming more water-soluble bile acid conjugates []. These conjugates play a similar role to SC in digestion.

Equation:

SC + Glycine -> Glycocholenate (Bile acid conjugate)


Physical And Chemical Properties Analysis

  • Melting Point: 196-200 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Freely soluble in water, hot ethanol, and methanol []
  • Stability: Relatively stable under physiological conditions (body temperature and pH).

In the digestive system, SC acts as a detergent. Its amphipathic structure allows it to emulsify dietary fats, breaking them down into smaller particles for efficient absorption by the small intestine. Additionally, SC stimulates bile secretion from the liver and promotes cholesterol excretion [].

  • Toxicity: SC can be toxic at high doses, causing diarrhea, abdominal pain, and electrolyte imbalances [].
  • Other Hazards: SC is generally non-flammable but can be irritating to the skin and eyes.

UNII

6V4571KSKE

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Sodium chenodeoxycholate

Dates

Modify: 2023-08-15

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